molecular formula C9H8N2O2 B1601729 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 80537-08-2

2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1601729
Key on ui cas rn: 80537-08-2
M. Wt: 176.17 g/mol
InChI Key: BPDIACCVSJFNFN-UHFFFAOYSA-N
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Patent
US05200415

Procedure details

A small amount of methanol was added to a solution of 0.356 g of ethyl 2-methyl-3-pyrazolo[1,5-a]-pyridinecarboxylate in 10 ml of 5N aq. NaOH solution, followed by stirring at room temperature for 24 hours. The reaction mixture was washed with benzene and then made acidic with concentrated hydrochloric acid. Crystals precipitated were collected by suction filtration. The crystals so obtained were dried and then recrystallized from benzene, whereby 0.16 g of the title compound was obtained (yield: 52.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.356 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
52.4%

Identifiers

REACTION_CXSMILES
CO.[CH3:3][C:4]1[C:12]([C:13]([O:15]CC)=[O:14])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1>[OH-].[Na+]>[CH3:3][C:4]1[C:12]([C:13]([OH:15])=[O:14])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0.356 g
Type
reactant
Smiles
CC1=NN2C(C=CC=C2)=C1C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with benzene
CUSTOM
Type
CUSTOM
Details
Crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by suction filtration
CUSTOM
Type
CUSTOM
Details
The crystals so obtained
CUSTOM
Type
CUSTOM
Details
were dried
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=NN2C(C=CC=C2)=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 52.4%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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